Molecular Topology: Rotatable Bond Count as a Predictor of Conformational Restriction
(4-Bromo-phenyl)-cyclopentyl-acetic acid contains exactly 3 rotatable bonds, as computed from its InChI-derived structure [1]. This rotatable bond count reflects the α-cyclopentyl substitution, which introduces a sterically constrained tertiary carbon center and limits conformational freedom relative to linear-chain analogs. The low rotatable bond count correlates with reduced entropic penalty upon target binding and increased potential for bioactive conformation preorganization .
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 4-Bromophenylacetic acid (unsubstituted α-carbon): approximately 2 rotatable bonds; linear alkyl-substituted analogs: typically 4-6+ rotatable bonds; phenylacetic acid derivatives lacking α-substitution: fewer rotatable bonds but different steric profile |
| Quantified Difference | Target compound occupies an intermediate conformational flexibility space distinct from both unsubstituted and highly flexible linear analogs |
| Conditions | Computed from SMILES/InChI structure (InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)); rotatable bonds defined as single bonds not in rings, excluding terminal groups |
Why This Matters
Rotatable bond count is a key determinant of conformational entropy and oral bioavailability potential; 3 rotatable bonds positions this scaffold in a favorable range for balancing molecular recognition with drug-like properties, distinguishing it from both overly rigid and overly flexible analogs in fragment-based library design.
- [1] Kuujia. Cas no 1082453-57-3 ((4-BroMo-phenyl)-cyclopentyl-acetic acid). Computed Properties section: Rotatable Bond Count: 3. View Source
